Chemical structure and properties of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Chemical structure and properties of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Executive Summary
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . Its structural core combines a dimethyl phosphonate ester with a cyclohexyl ketone, separated by an acidic methylene bridge.
In drug discovery, this reagent is the industry standard for installing the (E)-1-cyclohexyl-3-aryl-2-propen-1-one motif—a pharmacophore frequently observed in kinase inhibitors, anti-inflammatory agents, and Michael acceptor-based covalent drugs. Unlike traditional Wittig reagents, this phosphonate offers superior E-stereoselectivity, higher nucleophilicity towards sterically hindered aldehydes, and a water-soluble byproduct that simplifies purification.[1][2]
Chemical Identity & Physical Properties[1][3][4][5]
Structural Analysis
The molecule consists of three distinct functional domains:
-
Phosphonate Terminus: A dimethyl ester (
) that stabilizes the -carbanion. -
Methylene Bridge: The site of deprotonation (
in DMSO). -
Cyclohexyl Ketone: Provides steric bulk and lipophilicity (
modulation).
Key Data Points
| Property | Specification |
| IUPAC Name | Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate |
| CAS Number | 58009-66-8 |
| Molecular Formula | |
| Molecular Weight | 234.23 g/mol |
| Appearance | Colorless to pale yellow viscous oil (typically) |
| Density | |
| Solubility | Soluble in DCM, THF, MeCN, Toluene; slightly soluble in water.[1][3][4] |
| Isotopic Variant | Deuterated form ( |
Synthetic Pathways (Preparation)[1][2][7][8][9]
For research-scale preparation, the Michaelis-Arbuzov reaction is the most robust and atom-economical route. It avoids the cryogenic conditions required by the alternative acylation of methyl phosphonates.
Protocol: The Arbuzov Route
Reaction Principle: Nucleophilic attack of trimethyl phosphite on an
Reagents:
-
2-Bromo-1-cyclohexylethan-1-one (1.0 equiv)
-
Trimethyl phosphite (1.2 equiv)
-
Solvent: Neat or Toluene (if temperature control is needed)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet (to trap volatile methyl bromide byproduct). Flush with
. -
Addition: Heat the 2-bromo-1-cyclohexylethan-1-one to 80°C (if solid, melt it; if oil, heat directly). Add trimethyl phosphite dropwise. Caution: Exothermic.
-
Reflux: Once addition is complete, heat the mixture to 100–110°C for 3–4 hours.
-
Monitoring: Monitor by TLC or
NMR. The starting phosphite signal ( ppm) should disappear, replaced by the phosphonate signal ( ppm). -
Workup: Remove excess trimethyl phosphite and methyl bromide under high vacuum. The residue is usually pure enough for HWE usage; otherwise, purify via vacuum distillation.
Figure 1: The Michaelis-Arbuzov synthesis pathway. The reaction is driven by the formation of the strong P=O bond.
Reactivity Profile: The HWE Olefination
The primary utility of this compound is the stereoselective synthesis of
Mechanism & Stereoselectivity
The reaction proceeds via the formation of a phosphonate carbanion, which attacks an aldehyde to form an oxaphosphetane intermediate. Unlike the Wittig reaction, the HWE reaction with this stabilized ylide is thermodynamically controlled, favoring the (E)-alkene (trans) product due to steric minimization in the transition state.
Standard Protocol (NaH Method)
Best for robust substrates.
-
Suspend NaH (60% dispersion, 1.1 equiv) in dry THF at 0°C.
-
Add Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate (1.0 equiv) dropwise. Stir 30 min until
evolution ceases (solution turns clear/yellow). -
Add the Aldehyde (0.9–1.0 equiv).
-
Warm to room temperature. Conversion is typically complete in 1–4 hours.
-
Workup: Quench with saturated
. The phosphate byproduct is water-soluble, remaining in the aqueous layer. Extract the alkene into EtOAc.
Mild Protocol (Masamune-Roush Conditions)
Best for base-sensitive substrates (e.g., epimerizable centers).
-
Dissolve the phosphonate (1.0 equiv), Aldehyde (1.0 equiv), and LiCl (1.2 equiv) in dry MeCN or THF.
-
Add DBU (1.0 equiv) or DIPEA at room temperature.
-
Mechanism: The lithium cation chelates the phosphonate oxygens, increasing the acidity of the
-protons, allowing a weaker base (DBU) to effect deprotonation.
Figure 2: HWE Reaction Mechanism. The reversibility of the initial addition step allows for equilibration to the thermodynamically stable (E)-isomer.
Applications in Drug Discovery[2]
The cyclohexyl-enone moiety generated by this reagent is a privileged scaffold in medicinal chemistry.
Lipophilicity Tuning
Replacing a phenyl group with a cyclohexyl group (using this reagent instead of the benzoyl analog) increases the fraction of
-
Improves solubility.
-
Lowers planarity, potentially improving selectivity for enzyme pockets.
-
Reduces metabolic liability associated with aromatic ring oxidation.
Michael Acceptors
The resulting
Safety & Handling
While not classified as a nerve agent, this compound is an organophosphonate and should be treated with caution.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Moisture sensitive (hydrolysis of the phosphonate ester can occur over long periods). -
Disposal: Incineration with a scrubber for phosphorus oxides.
References
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. (HWE Mechanism).[5]
- Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186. (Masamune-Roush Conditions).
